

InChI and SMILES for 1-(2-Chlorophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B040749

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An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive overview of **1-(2-Chlorophenyl)cyclopropanecarbonitrile**, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on potential biological significance based on related compounds.

Chemical Identifiers and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identification through standardized nomenclature and structural representations.

Identifier	Value
IUPAC Name	1-(2-chlorophenyl)cyclopropane-1-carbonitrile
Molecular Formula	C10H8ClN
SMILES	<chem>C1CC1(C#N)C2=CC=CC=C2Cl</chem> [1]
InChI	InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 [1]
InChIKey	QZTBYZDCUXBPLS-UHFFFAOYSA-N [1]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not readily available in the public domain, computational predictions offer valuable insights into its behavior. The following table summarizes the predicted collision cross-section (CCS) values, which are important for mass spectrometry-based analyses.

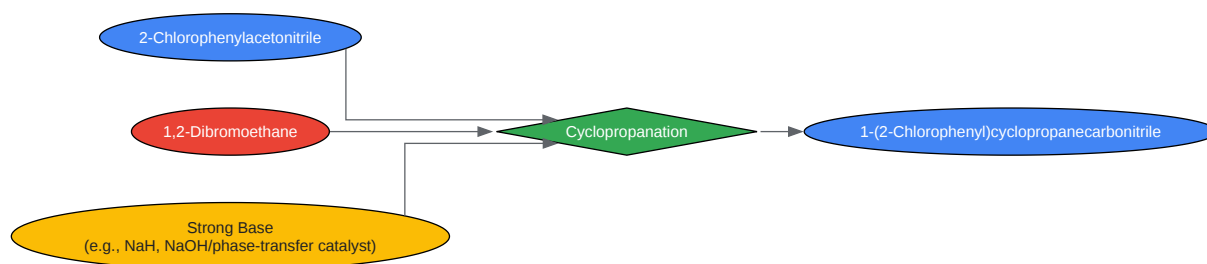
Table 1: Predicted Collision Cross Section (CCS) Data[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	178.04181	131.5
[M+Na] ⁺	200.02375	149.1
[M-H] ⁻	176.02725	140.4
[M+NH ₄] ⁺	195.06835	149.7
[M+K] ⁺	215.99769	140.7
[M+H-H ₂ O] ⁺	160.03179	123.3
[M+HCOO] ⁻	222.03273	150.3
[M+CH ₃ COO] ⁻	236.04838	146.2
[M+Na-2H] ⁻	198.00920	140.8
[M] ⁺	177.03398	132.0
[M] ⁻	177.03508	132.0

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Å²) per adduct were calculated using CCSbase.

Proposed Synthesis Pathway

Currently, a specific, experimentally validated synthesis protocol for **1-(2-Chlorophenyl)cyclopropanecarbonitrile** is not documented in readily accessible literature. However, based on established organic chemistry principles and synthetic routes for analogous structures, a plausible pathway can be proposed. A common method for the synthesis of similar cyclopropanecarbonitriles involves the reaction of a phenylacetonitrile derivative with a 1,2-dihaloethane in the presence of a strong base.



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Caption: Proposed synthetic workflow for **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.

Generalized Experimental Protocol

The following is a generalized protocol for the proposed synthesis. Researchers should perform their own optimization and safety assessments.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a strong base, such as sodium hydride (NaH), suspended in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- **Addition of Phenylacetonitrile:** 2-Chlorophenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete deprotonation.
- **Cyclopropanation:** 1,2-Dibromoethane is then added dropwise to the reaction mixture. The reaction is often heated to facilitate the cyclization process. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

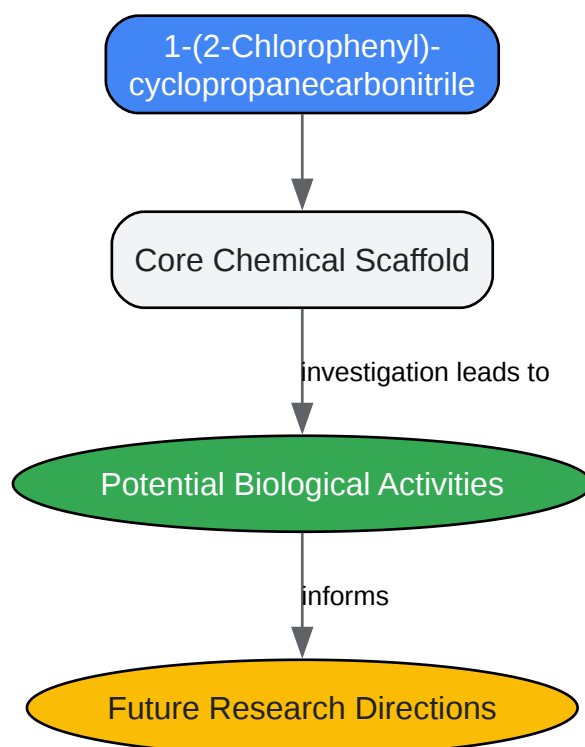
- **Workup:** Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure **1-(2-Chlorophenyl)cyclopropanecarbonitrile**.

Potential Biological Significance and Research Directions

While no specific biological activities have been reported for **1-(2-Chlorophenyl)cyclopropanecarbonitrile**, its structural motifs—the cyclopropane ring and the nitrile group—are present in numerous bioactive compounds.

- **Cyclopropane Derivatives:** The cyclopropane ring is a feature of many natural products and synthetic molecules with a wide range of biological activities, including insecticidal, antifungal, and antimicrobial properties.^[2]
- **Nitrile-Containing Compounds:** The nitrile group is a key functional group in many pharmaceuticals and natural products. The biological activity of nitrile-containing compounds is diverse, and they are found in molecules with applications in various therapeutic areas.

The combination of a chlorinated phenyl ring, a cyclopropane moiety, and a nitrile group suggests that **1-(2-Chlorophenyl)cyclopropanecarbonitrile** could be a scaffold for developing novel therapeutic agents. Further research is warranted to explore its potential biological activities.



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Caption: Logical flow from chemical structure to potential research avenues.

In conclusion, while **1-(2-Chlorophenyl)cyclopropanecarbonitrile** is a known chemical entity with defined structural identifiers and predicted properties, a significant gap exists in the experimental literature regarding its synthesis and biological function. The proposed synthetic pathway and the discussion of the potential bioactivity of its constituent moieties provide a foundation for future research into this intriguing molecule.

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